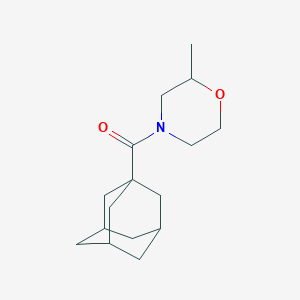
1-Adamantyl-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantyl-(2-methylmorpholin-4-yl)methanone, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used as a medication for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine is a highly researched compound due to its unique mechanism of action and potential therapeutic applications.
Wirkmechanismus
Memantine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone prevents the excessive influx of calcium ions into neurons, which can lead to cell death and neurodegeneration. This mechanism of action is unique compared to other Alzheimer's medications, which target the cholinergic system.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function in patients with Alzheimer's disease and other forms of dementia. It has also been shown to have neuroprotective effects, preventing neuronal damage and cell death. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine is a highly researched compound with a well-established mechanism of action. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are some limitations to its use in lab experiments. Memantine can be toxic at high doses, and its effects may vary depending on the experimental model used.
Zukünftige Richtungen
There are many potential future directions for the study of 1-Adamantyl-(2-methylmorpholin-4-yl)methanone. One area of research is the development of new 1-Adamantyl-(2-methylmorpholin-4-yl)methanone-based medications with improved efficacy and fewer side effects. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone may have applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the potential therapeutic applications of 1-Adamantyl-(2-methylmorpholin-4-yl)methanone and to develop new treatments based on its unique mechanism of action.
Synthesemethoden
Memantine is synthesized by reacting 1-adamantanamine with 2-bromomethyl-4-methylmorpholine. The reaction occurs in the presence of a palladium catalyst, which facilitates the formation of the desired product. The resulting compound is then purified and isolated through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in patients with Alzheimer's disease and other forms of dementia. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone has been investigated as a potential treatment for depression, schizophrenia, and neuropathic pain.
Eigenschaften
IUPAC Name |
1-adamantyl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-10-17(2-3-19-11)15(18)16-7-12-4-13(8-16)6-14(5-12)9-16/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKQQAPWHZZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

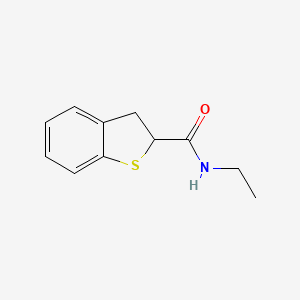
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
methanone](/img/structure/B7492339.png)
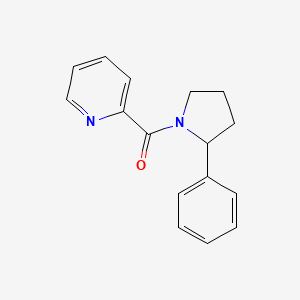
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
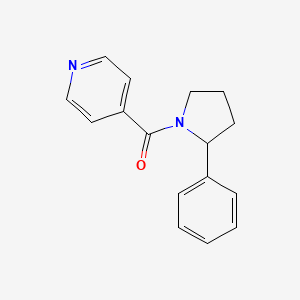
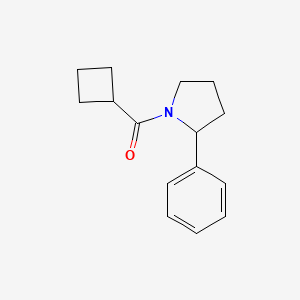
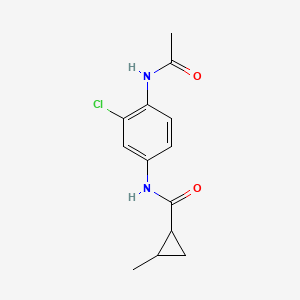
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
